molecular formula C9H16N4OS2 B14897998 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide

Cat. No.: B14897998
M. Wt: 260.4 g/mol
InChI Key: FKIXSYNCAGUGAN-UHFFFAOYSA-N
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Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate, which is then reacted with carbon disulfide to yield the thiadiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .

Biological Activity

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This compound has gained attention for its potential therapeutic applications in various fields, including antimicrobial, anticancer, and anti-inflammatory therapies. This article reviews the biological activity associated with this compound, synthesizing findings from multiple studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H14N4S2\text{C}_{9}\text{H}_{14}\text{N}_{4}\text{S}_{2}

This compound features a thiadiazole ring that contributes to its biological activity, particularly through interactions with various biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown significant inhibitory effects against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleStaphylococcus aureus62.5 μg/mL
2-amino-1,3,4-thiadiazole derivativesE. coli32.6 μg/mL
2-(5-nitrophenoxymethyl)-1,3,4-thiadiazoleSalmonella typhi500 μg/disk

These findings indicate that the presence of substituents on the thiadiazole ring can enhance antimicrobial efficacy.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. A review highlighted that some derivatives exhibited potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μg/mL)
Compound AHCT116 (colon cancer)3.29
Compound BMCF-7 (breast cancer)0.28
Compound CA549 (lung cancer)0.52

These compounds demonstrated mechanisms such as apoptosis induction and cell cycle arrest in treated cells. The structure-activity relationship studies suggest that specific substitutions on the thiadiazole ring are crucial for enhancing anticancer activity .

Anti-inflammatory Activity

Research has indicated that certain thiadiazole derivatives possess anti-inflammatory properties. For example:

  • In vitro studies showed that some compounds could inhibit pro-inflammatory cytokines.
  • Animal models demonstrated decreased inflammation markers following treatment with these derivatives.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of thiadiazole derivatives. The study reported:

  • Synthesis : The derivatives were synthesized via a multi-step process involving the reaction of thiadiazole with various acylating agents.
  • Biological Evaluation : The synthesized compounds were screened for antimicrobial and anticancer activities using standard protocols.

Results indicated that several derivatives exhibited promising activity against both bacterial strains and cancer cell lines.

Properties

Molecular Formula

C9H16N4OS2

Molecular Weight

260.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C9H16N4OS2/c1-6(2)3-4-11-7(14)5-15-9-13-12-8(10)16-9/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14)

InChI Key

FKIXSYNCAGUGAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CSC1=NN=C(S1)N

Origin of Product

United States

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